molecular formula C7H2Br2F4 B1447358 4,5-Dibromo-2-fluorobenzotrifluoride CAS No. 1803784-57-7

4,5-Dibromo-2-fluorobenzotrifluoride

Cat. No.: B1447358
CAS No.: 1803784-57-7
M. Wt: 321.89 g/mol
InChI Key: ZJRXGXXBWUPXOD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2Br2F4. It is known for its unique chemical properties and is widely used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method is the bromination of 2-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-fluorobenzotrifluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the development of fluorinated compounds for biological studies.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzotrifluoride involves its ability to undergo various chemical reactions due to the presence of bromine and fluorine atoms. These halogens can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-fluorobenzotrifluoride is unique due to its specific substitution pattern, which provides distinct reactivity compared to other halogenated aromatic compounds. The presence of both bromine and fluorine atoms allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1,2-dibromo-4-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)6(10)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRXGXXBWUPXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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